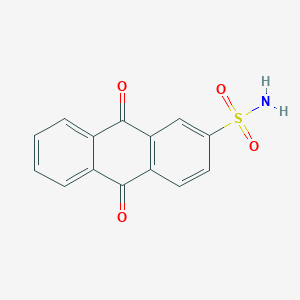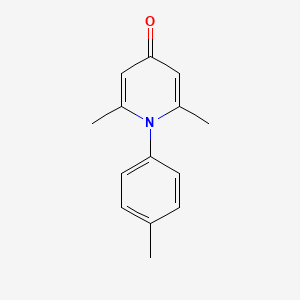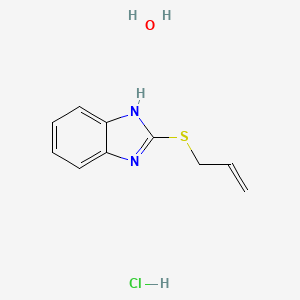
9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has been determined using single-crystal X-ray diffraction. This research highlights the molecular mechanics and structural differences due to sulfonate substitution, impacting the electrochemical and photochemical behaviors of anthraquinone sulfonate derivatives (Gamag, Peake, & Simpson, 1993).
Singlet Diatomic Sulfur Generation
9,10-Epidithio-9,10-dihydroanthracene has been studied for its ability to generate singlet diatomic sulfur, a crucial intermediate in various chemical reactions (Andō, Sonobe, & Akasaka, 1987).
Palladium-Catalyzed Synthesis
Research shows the palladium-catalyzed coupling of 9,10-dibromoanthracene with various compounds, including sulfonamides, to form water-soluble symmetric 9,10-disubstituted anthracenes (Zeng & King, 2002).
Anticancer Agent Development
A study utilized computer-aided prediction and in vitro evaluation to identify potent anticancer agents among dithiocarbamate derivatives of 9,10-anthracenedione (Stasevych et al., 2017).
Reactivity with Nucleophilic Reagents
Research on the reactivity of 1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitriles towards nucleophilic reagents provides insights into their chemical behaviors (Adam & Winkler, 1983).
Fluorescent Material Development
The synthesis of phenylethynyl substituted aromatic compounds, including 9,10-bis(phenylethynyl)anthracene, offers potential applications in fluorescent materials for chemiluminescence (Hanhela & Paul, 1981).
Charge Transfer Properties
A study explored the electrochemical amphoteric nature of compounds with 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, revealing unusual redox behavior and charge transfer properties (Perepichka et al., 2002).
Selective Sulfurization of Olefins
Research on selective sulfurization using 9,10-epidithio-9,10-dihydroanthracene demonstrates its potential in forming dithiins and episulfides, highlighting the intermediacy of diatomic sulfur (Andō, Sonobe, & Akasaka, 1990).
Applications in Organic Electronics
The features and properties of 9,10-di(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene in molecular electronics are discussed, with applications ranging from molecular wires to photovoltaic devices (Brunetti, Lopez, Atienza, & Martín, 2012).
Biotransformation of Dyes
A study on the biotransformation of the anthraquinonic dye Acid Blue 62 by laccases highlights the enzymatic process and the resulting less toxic products (Pereira et al., 2009).
Mecanismo De Acción
- Anti-inflammatory : In vitro studies have shown inhibition of inducible nitric oxide (iNO) and prostaglandin E2 via its action on murine macrophages .
- Modulation of COX-2 : Molecular docking suggests that aloe emodin , from which this compound is derived, may modulate anti-inflammatory activity by affecting the expression of COX-2 .
Propiedades
IUPAC Name |
9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQLKRJCKPVXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride](/img/structure/B6481887.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481907.png)
![N-(2,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481915.png)
![4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6481916.png)
![methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481919.png)
![N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6481934.png)
![methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481939.png)
![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481942.png)


![2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole hydrobromide](/img/structure/B6481968.png)

![3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide](/img/structure/B6481984.png)